molecular formula C14H20N4O2 B2811382 N-[2-[[6-(Dimethylamino)pyridin-2-yl]methylamino]-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2200168-68-7

N-[2-[[6-(Dimethylamino)pyridin-2-yl]methylamino]-2-oxoethyl]-N-methylprop-2-enamide

Cat. No.: B2811382
CAS No.: 2200168-68-7
M. Wt: 276.34
InChI Key: AXAVOTVFUZGHQS-UHFFFAOYSA-N
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Description

N-[2-[[6-(Dimethylamino)pyridin-2-yl]methylamino]-2-oxoethyl]-N-methylprop-2-enamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a dimethylamino group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[6-(Dimethylamino)pyridin-2-yl]methylamino]-2-oxoethyl]-N-methylprop-2-enamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-[[6-(Dimethylamino)pyridin-2-yl]methylamino]-2-oxoethyl]-N-methylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

N-[2-[[6-(Dimethylamino)pyridin-2-yl]methylamino]-2-oxoethyl]-N-methylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[[6-(Dimethylamino)pyridin-2-yl]methylamino]-2-oxoethyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,6-pyridinedicarboxylate
  • 2,6-Pyridinedimethanol
  • 2,6-Pyridinedicarbonyl dichloride

Uniqueness

N-[2-[[6-(Dimethylamino)pyridin-2-yl]methylamino]-2-oxoethyl]-N-methylprop-2-enamide is unique due to its specific substitution pattern and functional groups. This gives it distinct chemical and biological properties compared to similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-[2-[[6-(dimethylamino)pyridin-2-yl]methylamino]-2-oxoethyl]-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c1-5-14(20)18(4)10-13(19)15-9-11-7-6-8-12(16-11)17(2)3/h5-8H,1,9-10H2,2-4H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXAVOTVFUZGHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=N1)CNC(=O)CN(C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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